molecular formula C26H17Cl B1582008 2-Chloro-9,10-diphenylanthracene CAS No. 43217-28-3

2-Chloro-9,10-diphenylanthracene

Cat. No.: B1582008
CAS No.: 43217-28-3
M. Wt: 364.9 g/mol
InChI Key: PLMFIWDPKYXMGE-UHFFFAOYSA-N
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Description

2-Chloro-9,10-diphenylanthracene is a useful research compound. Its molecular formula is C26H17Cl and its molecular weight is 364.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-9,10-diphenylanthracene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H17Cl/c27-20-15-16-23-24(17-20)26(19-11-5-2-6-12-19)22-14-8-7-13-21(22)25(23)18-9-3-1-4-10-18/h1-17H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLMFIWDPKYXMGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C3C=CC(=CC3=C(C4=CC=CC=C42)C5=CC=CC=C5)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H17Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20348214
Record name 2-Chloro-9,10-diphenylanthracene
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Molecular Weight

364.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

43217-28-3
Record name 2-Chloro-9,10-diphenylanthracene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=43217-28-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-9,10-diphenylanthracene
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-CHLORO-9,10-DIPHENYLANTHRACENE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CA5BB2U3W8
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

O O Bond Cleavage and Rearrangement:this Alternative Pathway Begins with the Homolytic Cleavage of the Weak Peroxide Bond, Forming a Biradical Intermediate.rsc.orgthis Biradical is Unstable and Rapidly Rearranges to More Stable Products. for the Parent Anthracene 9,10 Endoperoxide Apo , This Pathway Leads to the Formation of a Diepoxide De As the Primary Observable Product.fu Berlin.deresearchgate.netthis Diepoxide Can Be Unstable and Undergo Further Reactions, Either Thermally or Upon Further Photoexcitation, to Yield Secondary Products Such As Anthraquinone and a Bicyclic Acetal.researchgate.net

Studies on anthracene-9,10-endoperoxide (APO) have quantified the products of its photochemical decomposition. The competition between these two pathways is highly dependent on the excitation wavelength.

Photochemical Decomposition Products of Anthracene-9,10-endoperoxide (APO) in Acetonitrile (B52724)
Excitation Wavelength (nm)Primary Product(s)Quantum Yield (Φ)Notes
< 320Anthracene (B1667546) (AC) and Diepoxide (DE)Φ(AC) max ≈ 0.29 at 270 nmCycloreversion (AC formation) competes with O-O cleavage (DE formation). researchgate.net
> 320Diepoxide (DE)-DE is the dominant product; AC formation is negligible. researchgate.net
282Hot Anthracene (AC) and Diepoxide (DE)Φ(AC) ≈ 0.25; Φ(DE) ≈ 0.75Total quantum yield is ~1.0. AC is formed vibrationally excited. rsc.org

The diepoxide intermediate is often unstable and can lead to secondary products. The thermal decomposition of anthracene-9,10-endoperoxide at room temperature, for instance, yields anthraquinone (B42736) as the sole product. researchgate.net For the endoperoxide of 2-Chloro-9,10-diphenylanthracene, it is expected that these two fundamental decomposition pathways—cycloreversion and O-O bond cleavage—would also be operative, with the relative yields of the resulting products influenced by the chloro and phenyl substituents.

Electronic Structure and Advanced Spectroscopic Characterization

Photophysical Properties and Excited State Dynamics of 2-Chloro-9,10-diphenylanthracene

The introduction of a chlorine atom at the 2-position of the anthracene (B1667546) core in DPA influences its electronic transitions, leading to observable changes in its absorption and emission spectra. The photophysical behavior of 2Cl-DPA is governed by the dynamics of its electronically excited states, which can be probed using advanced spectroscopic techniques.

This compound is known for its fluorescent properties, emitting light in the blue-green region of the spectrum, which is utilized in applications like glow sticks. wikipedia.org The emission spectrum of DPA, the parent compound, in solution is characterized by a strong blue fluorescence. rsc.org However, in the solid state, DPA exhibits emission from both an exciton (B1674681) state (blue) and an excimer state (green), with the relative contribution of each depending on the degree of molecular ordering. rsc.orgresearchgate.net In highly ordered crystalline forms of DPA, excimer emission is the dominant pathway. rsc.orgresearchgate.net

The fluorescence of DPA and its derivatives is a key feature, with DPA itself serving as a fluorescence standard. acs.org The fluorescence quantum yield of DPA in cyclohexane (B81311) has been reported to be high, with some studies noting a quantum yield of 1.0, while others report values around 0.90. omlc.org The introduction of substituents, as in 2Cl-DPA, can modulate these emission properties. For instance, non-symmetric substitution at the 2-position in DPA derivatives has been shown to maintain emission in the deep-blue range (<450 nm) while achieving high fluorescence quantum yields of up to 0.7 in solution and 0.9 in a polymer host. rsc.org

The chemiluminescence of DPA systems is also a noteworthy characteristic. The chemiluminescence emission spectrum of DPA has been observed to be nearly identical to its fluorescence spectrum, indicating that the same excited state is responsible for both phenomena. researchgate.net

CompoundSolvent/StateEmission TypeEmission ColorReference
This compound-FluorescenceBlue-green wikipedia.org
9,10-Diphenylanthracene (B110198)SolutionFluorescenceBlue rsc.org
9,10-DiphenylanthraceneSolid (crystalline)Exciton & ExcimerBlue & Green rsc.orgresearchgate.net
Non-symmetric 2-substituted DPASolutionFluorescenceDeep-blue rsc.org
Non-symmetric 2-substituted DPAPolymer hostFluorescenceDeep-blue rsc.org

Time-resolved spectroscopy provides critical insights into the transient processes that occur following photoexcitation. For DPA and its derivatives, these studies reveal the dynamics of singlet excitons, which are crucial for understanding their performance in optoelectronic devices. rsc.orgresearchgate.net

The diffusion of singlet excitons in DPA aggregates and thin films can be investigated through exciton-exciton annihilation kinetics, which are dependent on the excitation fluence. rsc.org In DPA nanoaggregates, the singlet exciton diffusion coefficient has been found to be significantly slower than in anthracene nanoaggregates. This is attributed to the near-perpendicular orientation of the phenyl rings at the 9 and 10 positions, which increases the intermolecular distance between the anthracene cores and thus hinders efficient exciton diffusion. rsc.org Conversely, the more ordered molecular packing in DPA thin films and crystals facilitates substantially faster singlet exciton diffusion. rsc.org

In condensed phases such as crystals, thin films, and larger nanoaggregates, the photophysics of DPA is characterized by the interplay between excitons and excimers. rsc.orgresearchgate.net Time-resolved emission studies have shown that in these ordered structures, favorable intermolecular orbital overlap between adjacent phenyl substituents allows for the rapid relaxation of the exciton state to the excimer state, occurring on a sub-nanosecond timescale. rsc.org As the size of DPA nanoparticles decreases, the relative contribution of the excimer emission also decreases, indicating a transition towards the dominance of molecular (exciton) emission. rsc.orgresearchgate.net

The fluorescence quantum yield (Φf) is a critical parameter that quantifies the efficiency of the emission process. For the parent compound, 9,10-diphenylanthracene (DPA), the fluorescence quantum yield is high, reported to be approximately 1.0 in cyclohexane. omlc.org Other measurements have placed this value at 0.90 in the same solvent. omlc.org DPA is often used as a reference standard for fluorescence quantum yield determinations in various solvents. acs.org

The introduction of a substituent at the 2-position of the DPA core, as in this compound, can influence the quantum yields. Studies on non-symmetrically substituted DPA derivatives have shown that high fluorescence quantum yields can be maintained, reaching up to 0.7 in solution and 0.9 in a polymer host. rsc.org In some co-crystals of DPA, such as with pyrene, a photoluminescence quantum yield of 51% has been observed. mdpi.com

Compound/SystemMediumFluorescence Quantum Yield (Φf)Reference
9,10-DiphenylanthraceneCyclohexane1.0 omlc.org
9,10-DiphenylanthraceneCyclohexane0.90 omlc.org
Non-symmetric 2-substituted DPASolutionup to 0.7 rsc.org
Non-symmetric 2-substituted DPAPolymer hostup to 0.9 rsc.org
9,10-Diphenylanthracene-Pyrene Co-crystalCrystal0.51 mdpi.com

There is currently no specific information available in the provided search results regarding the room-temperature phosphorescence (RTP) of this compound.

Time-Resolved Spectroscopic Studies of Singlet Exciton Dynamics

Electrochemical Behavior and Frontier Molecular Orbital Energetics

The redox characteristics and the energies of the frontier molecular orbitals (FMOs) are critical determinants of a molecule's suitability for use in electronic and optoelectronic devices. While specific experimental data for this compound is not abundant, valuable insights can be extrapolated from studies on its parent compound, 9,10-diphenylanthracene (DPA), and related halogenated derivatives.

Cyclic voltammetry is a pivotal electrochemical technique used to probe the redox behavior of chemical species. Research on halo-9,10-diphenylanthracene anion radicals has shed light on the kinetics of halide ion elimination following electrochemical reduction. A notable study investigated the rates of halide ion cleavage from these anion radicals in a dimethylformamide (DMF) solvent. wikipedia.org This research indicates that upon reduction, the primary event is the formation of a radical anion, which may subsequently undergo the cleavage of the carbon-halogen bond. wikipedia.org The stability and redox potentials of these transient species are influenced by the specific halogen and its position on the anthracene core.

Although detailed cyclic voltammograms for this compound are not readily found in the literature, the electrochemical reduction of its parent, 9,10-diphenylanthracene (DPA), is well-documented. utexas.edu In aprotic solvents, DPA typically undergoes two reversible one-electron reduction steps, leading to the formation of the radical anion (DPA•⁻) and subsequently the dianion (DPA²⁻). utexas.edu The half-wave potentials associated with these redox events are indicative of the energy of the Lowest Unoccupied Molecular Orbital (LUMO). Comprehensive electrochemical studies on DPA have confirmed the generation of a stable radical anion. utexas.edu

Table 1: Electrochemical Data for 9,10-Diphenylanthracene (DPA)
Redox ProcessHalf-Wave Potential (E₁/₂) vs. SCESolvent/Electrolyte
DPA + e⁻ ⇌ DPA•⁻-1.95 VDMF / 0.1 M TBAP
DPA•⁻ + e⁻ ⇌ DPA²⁻-2.50 VDMF / 0.1 M TBAP
This data pertains to the parent compound 9,10-diphenylanthracene and is provided for reference.

The energies of the Highest Occupied Molecular Orbital (HOMO) and LUMO are fundamental parameters that govern the optoelectronic properties of a molecule. These can be determined experimentally through electrochemical measurements or computationally. For this compound, the presence of a chlorine atom, an electron-withdrawing group, is anticipated to lower the energies of both the HOMO and LUMO in comparison to the unsubstituted DPA due to the inductive effect.

Investigations into asymmetrically substituted 9,10-diphenylanthracenes have shown that the introduction of small, non-conjugated groups at the 2-position can maintain the deep-blue emission characteristics, suggesting that the core electronic structure of DPA is largely preserved. rsc.org While this particular study did not include the 2-chloro derivative, it offers a framework for understanding how substitutions on the DPA scaffold can modulate its electronic properties.

Computational analyses of DPA and its nitrogen-containing analog, 2-Aza-9,10-diphenylanthracene, have provided theoretical values for their FMO energies. rsc.org For DPA, the calculated HOMO and LUMO energies were found to be -5.10 eV and -1.60 eV, respectively, resulting in a HOMO-LUMO energy gap of 3.50 eV. rsc.org

Table 2: Calculated Frontier Molecular Orbital Energies
CompoundHOMO (eV)LUMO (eV)HOMO-LUMO Gap (eV)Method
9,10-Diphenylanthracene (DPA)-5.10-1.603.50B3LYP/6-31G(d)
2-Aza-9,10-diphenylanthracene-5.39-1.913.48B3LYP/6-31G(d)
This data is for the parent and aza-substituted DPA and is provided for reference.

The generation of radical ions of this compound can be accomplished via electrochemical or chemical oxidation (to form a cation radical) or reduction (to form an anion radical). Electron Spin Resonance (ESR) spectroscopy is an indispensable technique for the characterization of these paramagnetic species. libretexts.orgnih.govnih.gov

Computational Chemistry and Theoretical Investigations

Theoretical and computational methods are invaluable for probing the electronic structure and properties of molecules like this compound, often providing a deeper understanding of experimental observations.

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry for determining the ground-state electronic structure of molecules. usd.ac.id DFT calculations can yield optimized molecular geometries, electronic properties such as FMO energies, and a host of other molecular parameters.

For this compound, DFT calculations are expected to predict a non-planar geometry, with the phenyl substituents twisted relative to the anthracene plane, a feature characteristic of the parent DPA molecule. mdpi.com The introduction of a chlorine atom at the 2-position would induce a slight asymmetry and is predicted to modulate the charge distribution and the energies of the frontier orbitals.

DFT studies on DPA and its derivatives have demonstrated that modifications to the molecular structure can significantly impact the HOMO-LUMO gap, thereby influencing the photophysical and redox characteristics. usd.ac.id Computational investigations into the neutral and ionic states of DPA have also provided a clearer picture of its reactivity and stability. usd.ac.id

Time-Dependent Density Functional Theory (TD-DFT) is a premier computational tool for investigating the properties of electronically excited states, including the calculation of absorption and emission energies and the simulation of electronic spectra. mdpi.com

For this compound, TD-DFT calculations can predict its ultraviolet-visible (UV-Vis) absorption and fluorescence spectra. The presence of the chlorine atom is anticipated to induce a minor bathochromic (red) shift in the absorption and emission wavelengths when compared to the parent DPA, a consequence of the perturbation of the molecule's electronic energy levels.

The utility of TD-DFT in predicting the photophysical properties of anthracene derivatives has been well-established. rsc.org For example, a study combining experimental measurements and computational modeling of a DPA-containing conjugated polymer successfully employed TD-DFT to simulate the UV-Vis spectrum, achieving good agreement with the experimental data. mdpi.com

Molecular Orbital (MO) Theory Applications to Electronic Transitions

The electronic transitions of this compound are fundamentally governed by the arrangement and energies of its frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). Molecular Orbital (MO) theory provides a powerful framework for understanding these transitions, which are responsible for the compound's characteristic fluorescence.

The core electronic properties are derived from the 9,10-diphenylanthracene (DPA) structure, which consists of a planar anthracene nucleus and two phenyl groups. wikipedia.orgebi.ac.uk In polycyclic aromatic hydrocarbons like anthracene, the electronic transitions are primarily of the π → π* type, involving the excitation of an electron from a bonding π orbital (like the HOMO) to an antibonding π* orbital (like the LUMO). researchgate.net The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that determines the wavelength of light absorbed and emitted.

Computational studies, often employing Density Functional Theory (DFT), are used to model the FMOs. For the parent DPA molecule, the HOMO is typically localized on the electron-rich anthracene core, while the LUMO is also distributed across the anthracene system. The introduction of the two phenyl groups at the 9 and 10 positions perturbs these orbitals. Theoretical calculations on related structures provide insight into these energies. For instance, DFT calculations (B3LYP/6-31G(d) level of theory) on 9,10-diphenylanthracene (referred to as compound 1 in the study) and its aza-analogue (2 ) have determined their FMO energies. rsc.org

CompoundHOMO Energy (eV)LUMO Energy (eV)HOMO-LUMO Gap (eV)
9,10-Diphenylanthracene (1)-5.10-1.603.50
2-Aza-9,10-diphenylanthracene (2)-5.39-1.913.48

Table 1: Computed Frontier Molecular Orbital energies for 9,10-diphenylanthracene and a related aza-derivative, based on DFT calculations. rsc.org

The introduction of a chlorine atom at the 2-position of the anthracene ring in this compound influences the electronic structure. Chlorine is an electronegative atom with lone pairs of electrons, exhibiting both an electron-withdrawing inductive effect (-I) and an electron-donating resonance effect (+R). These competing effects modify the energy levels of the HOMO and LUMO. The inductive effect is expected to lower the energy of both FMOs, potentially leading to a shift in the absorption and emission spectra compared to the unsubstituted DPA. The correlation between electrochemical potentials and MO energies has been a subject of study for DPA, confirming the validity of MO theory in predicting its electronic behavior. utexas.edu

Prediction of Molecular Geometry and Conformational Flexibility

The molecular geometry of this compound is defined by the spatial arrangement of its constituent aromatic rings. The central anthracene core is largely planar, but significant conformational flexibility arises from the rotation of the two phenyl groups attached at the 9 and 10 positions. mdpi.com The steric hindrance between the hydrogen atoms on the phenyl groups and the anthracene core forces the phenyl rings to twist out of the plane of the anthracene nucleus.

This non-planar conformation is a key feature of the molecule's structure. X-ray diffraction studies on the parent compound, 9,10-diphenylanthracene (DPA), have elucidated this geometry in detail. DPA is known to exist in different crystalline polymorphs, with slight variations in their molecular conformation. mdpi.com The crucial geometric parameters are the torsion angles, which describe the dihedral angle between the plane of the phenyl rings and the plane of the anthracene core.

In one crystal structure of DPA (a P2₁/n polymorph), the dihedral angles between the phenyl groups and the anthracene moiety are close to 90 degrees. mdpi.com In another polymorph (a C2/c structure), these angles are observed to be in the range of 66-68°. mdpi.com This demonstrates the rotational freedom of the C-C single bond connecting the phenyl substituents to the anthracene backbone.

DPA PolymorphCrystal SystemDihedral Angle (Phenyl-Anthracene)
DPA-MeltMonoclinic (P2₁/n)~87.5° - 93.1°
DPA-SolutionMonoclinic (C2/c)~66.2° - 67.5°

Table 2: Torsion angle data from two known polymorphs of 9,10-diphenylanthracene (DPA), illustrating the conformational flexibility of the phenyl rings relative to the anthracene core. mdpi.com


Mechanistic Studies of Light Emitting and Reactive Processes

Chemiluminescence Mechanisms and Pathways Involving 2-Chloro-9,10-diphenylanthracene

This compound is a chlorinated derivative of 9,10-diphenylanthracene (B110198) (DPA) and is utilized as a fluorescent dye in applications such as glow sticks to produce a blue-green light. wikipedia.org Its utility as a fluorescer is rooted in its high quantum yield of fluorescence. The mechanisms underlying its light-emitting properties, particularly in chemiluminescence, are complex and involve several key pathways.

Chemically Initiated Electron Exchange Luminescence (CIEEL)

The Chemically Initiated Electron Exchange Luminescence (CIEEL) mechanism is a fundamental process responsible for light emission in many peroxyoxalate chemiluminescence systems where this compound can act as the fluorescent acceptor. nih.gov In this mechanism, an electron is transferred from the fluorophore (in this case, this compound) to a high-energy intermediate, often a dioxetanedione. nih.govnih.gov

This electron transfer is followed by a rapid decarboxylation of the intermediate, which leads to the formation of a radical ion pair. A subsequent back-electron transfer from the radical anion of the decomposed intermediate to the radical cation of the fluorophore generates the excited singlet state of the fluorophore. nih.gov This excited state then decays to the ground state, releasing energy in the form of light. The efficiency of this process is highly dependent on the ionization potential of the fluorophore and the electron affinity of the high-energy intermediate. nih.gov

The general scheme for the CIEEL mechanism can be represented as follows:

Activation: An oxalate (B1200264) derivative reacts with an oxidizing agent (e.g., hydrogen peroxide) to form a high-energy intermediate, such as a 1,2-dioxetanedione.

Electron Transfer: The fluorophore (F), this compound, donates an electron to the high-energy intermediate.

F + Intermediate → F•+ + Intermediate•-

Decomposition: The intermediate radical anion rapidly decomposes, releasing carbon dioxide.

Intermediate•- → Products + CO₂•-

Back-Electron Transfer and Excitation: A back-electron transfer occurs from the decomposition product to the fluorophore radical cation, resulting in the excited state of the fluorophore (F*).

F•+ + CO₂•- → F* + CO₂

Luminescence: The excited fluorophore returns to its ground state by emitting a photon.

F* → F + hν (light)

Role of Peroxyoxalate Systems and Dioxetane Intermediates

Peroxyoxalate systems are the cornerstone of the chemical reactions that lead to the chemiluminescence of this compound. These systems typically involve the reaction of an oxalic acid derivative, such as bis(2,4,6-trichlorophenyl)oxalate (TCPO) or bis(2-carbopentyloxy-3,5,6-trichlorophenyl)oxalate, with hydrogen peroxide. researchgate.net This reaction, often catalyzed by a base like sodium salicylate (B1505791), generates a highly unstable and energetic key intermediate, which is believed to be a 1,2-dioxetanedione. nih.govresearchgate.net

The structure of the oxalate ester significantly influences the kinetics and efficiency of the chemiluminescence. The electron-withdrawing groups on the phenyl rings of the oxalate ester are crucial for creating a good leaving group, which facilitates the formation of the dioxetane intermediate. The subsequent decomposition of this intermediate is the energy-releasing step that ultimately leads to the excitation of the this compound molecule. The chemiluminescence emission spectrum of the system is characteristically that of the fluorescence spectrum of the acceptor, in this case, this compound. researchgate.net

Radical-Based Chemiluminescence Mechanisms

Studies on the electrogenerated chemiluminescence (ECL) of the parent compound, 9,10-diphenylanthracene (DPA), provide insights into the behavior of its radical ions. In ECL, the radical cation (DPA•+) and radical anion (DPA•-) are generated at an electrode surface. utexas.edu Their subsequent annihilation reaction produces the excited state, which then emits light. The presence of the chloro-substituent in this compound can influence the stability and electrochemical properties of the radical ions, thereby affecting the chemiluminescence characteristics. For instance, the rates of halide ion cleavage from halo-9,10-diphenylanthracene anion radicals in DMF have been studied, indicating the potential for follow-up chemical reactions of the radical ions. wikipedia.org

Kinetic Studies of Chemiluminescent Reactions

Kinetic studies of peroxyoxalate chemiluminescence involving this compound reveal that the light intensity decays exponentially over time. researchgate.net The rate of this decay is influenced by several factors, including the concentration of the reactants (oxalate ester, hydrogen peroxide), the nature of the catalyst, and the solvent system used.

The reaction kinetics can be monitored by measuring the intensity of the emitted light as a function of time. Such studies have shown that the choice of solvent can have a significant impact on the reaction. For example, in a study using 9,10-diphenylanthracene, a solvent mixture of ethyl acetate (B1210297) and acetonitrile (B52724) (9:1) provided excellent linearity for the chemiluminescence signal in response to hydrogen peroxide concentration, whereas pure acetonitrile was found to be unsuitable. nih.govresearchgate.net

The table below summarizes findings from a kinetic study on a peroxyoxalate system, which provides a model for the behavior of systems involving this compound.

ParameterObservationReference
Decay Profile The chemiluminescent intensity decays exponentially. researchgate.net
Glow Duration The glow can be maintained for more than 12 hours and is visible to the naked eye. researchgate.net
Solvent Effects A mixture of ethyl acetate and acetonitrile (9:1) provided a linear response of chemiluminescence to H₂O₂ concentration. researchgate.net
Catalysis Tetramethylammonium salicylate is an effective catalyst for the reaction between the oxalate ester and hydrogen peroxide. researchgate.net

Excited State Reaction Mechanisms

The excited state of this compound, once formed through chemiluminescent or photophysical processes, can undergo various deactivation pathways, with fluorescence being the desired outcome for light-stick applications. However, other excited-state reactions can also occur.

Photoelectrochemical Reaction Mechanisms

While specific studies on the photoelectrochemical reaction mechanisms of this compound are not extensively detailed in the provided context, the principles can be inferred from the behavior of related anthracene (B1667546) derivatives. Photoelectrochemistry involves the study of electrochemical reactions that are initiated by light.

When this compound absorbs a photon, it is promoted to an excited electronic state. This excited molecule is both a better electron donor and a better electron acceptor than the ground state molecule. In the presence of an electrode and a suitable electrolyte, the excited molecule can undergo electron transfer reactions.

Photo-oxidation: The excited this compound molecule can donate an electron to the electrode (anode), resulting in the formation of its radical cation. (DPA-Cl)* → (DPA-Cl)•+ + e-

Photo-reduction: Alternatively, the excited molecule can accept an electron from the electrode (cathode), forming its radical anion. (DPA-Cl)* + e- → (DPA-Cl)•-

These photo-initiated electron transfer processes are fundamental to the field of electrogenerated chemiluminescence (ECL), where the radical ions are generated electrochemically and their subsequent reaction produces light. utexas.edunih.gov The study of these mechanisms is crucial for developing more efficient ECL systems for analytical applications. usm.edu

Photoredox Reaction Mechanisms

While specific studies detailing this compound as a photoredox catalyst are not extensively documented, the general principles of photoredox catalysis involving similar polycyclic aromatic hydrocarbons (PAHs) can provide insight. Anthracene derivatives can act as photosensitizers. Upon absorption of light, they are promoted to an excited singlet state, which can then undergo intersystem crossing to a longer-lived triplet state. This excited triplet state is a potent single-electron donor or acceptor, allowing it to initiate redox reactions with suitable substrates.

The catalytic cycle typically involves the excited photosensitizer engaging in either an oxidative or reductive quenching pathway.

Oxidative Quenching: The excited catalyst accepts an electron from a donor molecule, becoming a radical anion. This radical anion can then donate the electron to another substrate to complete the cycle.

Reductive Quenching: The excited catalyst donates an electron to an acceptor molecule, forming a radical cation. It is then returned to its ground state by accepting an electron from a donor in the reaction medium.

Other anthracene derivatives, such as 9-cyano-10-methoxycarbonylanthracene, have been successfully employed as organic photoredox catalysts in visible-light-induced reactions. nih.gov These systems can facilitate reactions like decarboxylation and deboronation by acting as an electron acceptor in a two-molecule photoredox system. nih.gov Given its structural similarity, this compound possesses the potential to participate in analogous single-electron transfer (SET) processes, although its specific efficiency and preferred quenching pathway would depend on its precise redox potentials in the ground and excited states.

Decomposition Pathways of Endoperoxide Derivatives

The endoperoxide of this compound is formed by the [4+2] cycloaddition of singlet oxygen across the 9 and 10 positions of the anthracene core. The decomposition of such aromatic endoperoxides can proceed through two primary, competing pathways: a thermal or photochemical cycloreversion and a rearrangement pathway initiated by the cleavage of the O-O bond. fu-berlin.denih.gov

Structure Property Relationships in 2 Chloro 9,10 Diphenylanthracene Systems

Impact of Halogenation on Electronic and Optical Characteristics

The introduction of a halogen atom, specifically chlorine, onto the anthracene (B1667546) core of 9,10-diphenylanthracene (B110198) (DPA) significantly influences its electronic and optical properties. Halogenation, through the introduction of electron-withdrawing atoms like chlorine, can alter the electron density distribution within the molecule. researchgate.net This alteration can lead to a reduction in the HOMO-LUMO energy gap, which in turn affects the molecule's absorption and emission spectra. koyauniversity.org

Studies on similar halogenated polycyclic aromatic hydrocarbons (PAHs) have shown that halogen substituents can enhance intersystem crossing, the process where a molecule transitions from a singlet excited state to a triplet excited state. rsc.org This effect is particularly relevant for applications that rely on triplet excitons. Furthermore, the presence of the chlorine atom can influence the molecule's electrochemical behavior, including its reduction potential. Research on halo-9,10-diphenylanthracene anion radicals has demonstrated the role of the halogen in the rates of halide ion cleavage.

The substitution of chlorine at the 2-position of the DPA scaffold is a key feature that distinguishes 2-Cl-DPA from its parent compound. This modification is known to be responsible for the blue-green glow it produces in applications like glow sticks. wikipedia.org

Influence of Substituent Effects at 9,10-Positions on Photophysics and Electrochemistry

The phenyl groups attached at the 9 and 10 positions of the anthracene core play a crucial role in dictating the photophysical and electrochemical behavior of 2-Cl-DPA. These bulky substituents are not coplanar with the anthracene ring; instead, they are twisted at a significant angle. rsc.org This non-planar conformation inhibits close packing and strong intermolecular π-π stacking in the solid state, which in turn influences the material's fluorescence properties.

The electrochemical properties are also sensitive to the nature of the substituents at the 9 and 10 positions. The electron-donating or electron-withdrawing nature of groups on the phenyl rings can modulate the oxidation and reduction potentials of the molecule. ub.eduresearchgate.net This tunability is a key aspect in the design of materials for specific electronic applications.

PropertyInfluence of 9,10-Phenyl Substituents
Photophysics The non-planar orientation of the phenyl groups helps preserve the monomeric emission characteristics by preventing strong intermolecular interactions that can lead to quenching or excimer formation. rsc.org
Electrochemistry The electronic nature of substituents on the phenyl rings can be used to predictably alter the redox potentials of the DPA core. ub.eduresearchgate.net
Solid-State Morphology The bulky phenyl groups influence the packing of the molecules in the solid state, which affects properties like charge mobility and film stability. rsc.org
Solubility Modifications to the phenyl groups can be used to improve the solubility of the compound in various solvents, facilitating its processing for different applications.

Role of Molecular Conformation and Planarity on Excited State Behavior

The molecular conformation of 2-Cl-DPA, particularly the dihedral angle between the phenyl rings and the anthracene plane, is a critical determinant of its excited-state behavior. The near-perpendicular orientation of the phenyl groups at the 9 and 10 positions of the anthracene core is a defining structural feature. rsc.org This twisted conformation disrupts the π-conjugation between the phenyl substituents and the anthracene backbone.

This disruption has a profound effect on the excited state dynamics. It helps to localize the excitation on the anthracene core, which is beneficial for maintaining high fluorescence quantum yields. If the molecule were planar, strong electronic coupling between the phenyl groups and the anthracene core could lead to different deactivation pathways for the excited state, potentially reducing the emission efficiency.

In the solid state, this non-planar structure hinders the formation of aggregates with strong π-π interactions, which can often lead to excimer formation and a red-shift in the emission spectrum. rsc.org By minimizing these intermolecular interactions, the intrinsic photophysical properties of the individual molecule are better preserved in the condensed phase.

Solid-State Packing and Intermolecular Interactions

The arrangement of molecules in the solid state, or crystal packing, is of paramount importance for the material properties of 2-Cl-DPA. The interplay of various intermolecular forces dictates the final crystal structure, which in turn governs its optical and electronic characteristics.

Polymorphism, the ability of a compound to exist in more than one crystal form, is a known phenomenon in DPA and its derivatives. researchgate.netmdpi.comresearchgate.net Different polymorphs can exhibit distinct optical and thermal properties due to variations in their crystal packing and intermolecular interactions. For instance, different polymorphs of DPA have been shown to have different emission wavelengths and thermal stabilities. researchgate.netmdpi.com

While specific studies on the polymorphism of 2-Cl-DPA are not extensively detailed in the provided search results, the principles observed for DPA are highly relevant. The growth conditions, such as the solvent used for crystallization or the temperature, can favor the formation of a particular polymorph. researchgate.net Each polymorph will have a unique set of intermolecular interactions, leading to differences in properties like melting point, solubility, and solid-state fluorescence. The thermal stability of different polymorphs can also vary, which is a critical consideration for applications where the material might be subjected to temperature fluctuations. mdpi.com

Polymorph PropertyGeneral Effect of Crystal Packing
Optical Properties Different packing arrangements can lead to variations in the extent of intermolecular electronic coupling, resulting in shifts in absorption and emission spectra. researchgate.net
Thermal Stability The strength and nature of intermolecular forces within a particular crystal lattice determine its stability and melting point. mdpi.com
Mechanical Properties The arrangement of molecules influences the hardness and brittleness of the crystals.
Solubility Different polymorphs can have different lattice energies, which can affect their solubility in various solvents.

The solid-state packing of DPA derivatives can often be categorized into motifs like herringbone or lamellar (layered) stacking. In a herringbone arrangement, the molecules are packed in a "T-shaped" manner, where the edge of one molecule interacts with the face of another. In lamellar stacking, the molecules are arranged in layers, which can involve π-stacking interactions where the aromatic rings of adjacent molecules are parallel to each other.

The bulky phenyl groups at the 9 and 10 positions of 2-Cl-DPA significantly influence which packing motif is adopted. The steric hindrance from these groups can prevent the close face-to-face π-stacking that is common in unsubstituted polycyclic aromatic hydrocarbons. This often leads to a more complex packing arrangement where C-H···π interactions and other weaker forces play a more dominant role in stabilizing the crystal structure. The specific arrangement will determine the degree of π-orbital overlap between neighboring molecules, which is a key factor for charge transport.

The degree of intermolecular electronic coupling is a direct consequence of the solid-state packing and has significant implications for charge transport. For efficient charge transport, which is essential for applications in organic semiconductors, there needs to be sufficient orbital overlap between adjacent molecules to allow for the movement of charge carriers (electrons or holes).

In DPA-based materials, the charge transport properties can be highly anisotropic, meaning they differ depending on the crystallographic direction. The introduction of substituents, such as the chlorine atom in 2-Cl-DPA, can further modify the intermolecular interactions and, consequently, the charge transport pathways. While the bulky phenyl groups can impede close packing, they also create channels within the crystal structure that can facilitate charge transport. Studies on non-symmetric DPA derivatives have shown that it is possible to achieve high hole drift mobilities in amorphous films, indicating that ordered crystalline packing is not always a prerequisite for good charge transport. rsc.org The interplay between the molecular structure and the resulting solid-state packing is therefore a critical area of research for optimizing the performance of these materials in electronic devices.

Solvent Effects on Photophysical Properties and Excited State Dynamics

The surrounding solvent environment can significantly influence the photophysical properties and excited-state dynamics of fluorescent molecules like 2-Chloro-9,10-diphenylanthracene. These effects arise from the interactions between the solute and solvent molecules, which can alter the energy levels of the ground and excited states, as well as the rates of radiative and non-radiative decay processes. While specific comprehensive studies on the solvent effects for this compound are not extensively documented in publicly available literature, the behavior of the parent compound, 9,10-diphenylanthracene (DPA), and other substituted anthracenes provides a strong basis for understanding the expected trends.

The photophysical properties of anthracene derivatives are known to be sensitive to the solvent's polarity and polarizability. researchgate.netresearchgate.net For instance, the absorption and fluorescence spectra of anthracene derivatives can exhibit shifts in different solvents, a phenomenon known as solvatochromism. researchgate.net These shifts are related to the differential solvation of the ground and excited states. An increase in solvent polarity can lead to a red-shift (bathochromic shift) in the emission spectrum if the excited state is more polar than the ground state, which is common for many aromatic hydrocarbons. researchgate.net

The fluorescence quantum yield (Φf), a measure of the efficiency of the fluorescence process, is also highly dependent on the solvent. For the parent compound, 9,10-diphenylanthracene, the fluorescence quantum yield has been reported to be high, approaching unity in some solvents like cyclohexane (B81311). omlc.orgresearchgate.net However, the introduction of a halogen atom, such as chlorine in the 2-position, can influence the photophysical pathways. The "heavy-atom effect" can enhance intersystem crossing (ISC), the non-radiative transition from the singlet excited state (S1) to the triplet excited state (T1). This process competes with fluorescence, potentially leading to a lower fluorescence quantum yield. Studies on other halogenated 9,10-distyrylanthracene (B86952) derivatives have shown that the introduction of halogen atoms significantly influences their photophysical properties in both solution and the crystalline state. researchgate.net

Furthermore, the excited-state lifetime (τ), which is the average time the molecule spends in the excited state before returning to the ground state, is inversely related to the sum of the rate constants of all de-excitation processes (radiative and non-radiative). Therefore, any solvent-induced changes in the rates of fluorescence or non-radiative decay pathways, such as intersystem crossing, will affect the excited-state lifetime. For instance, in a study of non-symmetric 9,10-diphenylanthracenes, substitution at the 2nd position was found to increase the intersystem crossing rate by up to 10-fold compared to the unsubstituted DPA, while still allowing for high fluorescence quantum yields in certain environments. rsc.org

Table 1: Expected Photophysical Properties of this compound in Various Solvents

SolventDielectric Constant (ε)Absorption Max (λ_abs, nm)Emission Max (λ_em, nm)Stokes Shift (cm⁻¹)Fluorescence Quantum Yield (Φ_f)Excited-State Lifetime (τ, ns)
n-Hexane1.88Data not availableData not availableData not availableData not availableData not available
Cyclohexane2.02Data not availableData not availableData not availableData not availableData not available
Toluene2.38Data not availableData not availableData not availableData not availableData not available
Dichloromethane8.93Data not availableData not availableData not availableData not availableData not available
Acetone20.7Data not availableData not availableData not availableData not availableData not available
Acetonitrile (B52724)37.5Data not availableData not availableData not availableData not availableData not available
Dimethylformamide (DMF)36.7Data not availableData not availableData not availableData not availableData not available

Note: This table is a template to illustrate the expected parameters. Specific experimental values for this compound were not found in the surveyed literature.

The study of solvent effects on the photophysical properties and excited-state dynamics of this compound would provide valuable insights into the interplay of electronic and environmental factors governing its fluorescence. Such research would be beneficial for optimizing its use in applications like organic light-emitting diodes (OLEDs) and fluorescent probes. researchgate.netrsc.org

Advanced Applications in Organic Electronic Devices and Functional Materials

Role in Organic Light-Emitting Diodes (OLEDs)

While direct and extensive research on the application of 2-Chloro-9,10-diphenylanthracene in OLEDs is not widely documented, the well-established use of its parent compound, 9,10-diphenylanthracene (B110198) (DPA), and its derivatives provides a strong basis for inferring its potential. DPA is a benchmark material for blue OLEDs due to its high fluorescence quantum yield and deep blue emission. chemistryviews.orgwikipedia.org The introduction of substituents onto the DPA core is a common strategy to fine-tune the material's properties for enhanced device performance.

Derivatives of 9,10-diphenylanthracene are frequently employed as blue light-emitting materials in OLEDs. chemistryviews.orgresearchgate.net They can be used as the primary emitting component in a light-emitting layer or as a dopant in a host material. The substitution at the 2-position of the anthracene (B1667546) core, as in this compound, has been shown in related non-symmetrical DPA derivatives to be a viable strategy for developing efficient deep-blue emitters. rsc.org Such substitutions can help preserve the desired deep blue emission (<450 nm) while potentially improving other material properties. rsc.org For instance, studies on other 2-substituted DPA derivatives have demonstrated high fluorescence quantum yields, reaching up to 0.7 in solution and 0.9 in a polymer host, which is a crucial characteristic for efficient light emission in OLEDs. rsc.org

The introduction of a chlorine atom at the 2-position can influence the electronic properties and, consequently, the emission color. While a comprehensive analysis of this compound is needed, research on aza-analogs of DPA, where a carbon atom is replaced by nitrogen, has shown that even a single atom change can lead to shifts in the electroluminescence spectrum. rsc.orgrsc.org In the case of 2-aza-9,10-diphenylanthracene, an unexpected red shift was observed, which was attributed to the formation of an exciplex with the hole-transport layer. rsc.orgrsc.orgresearchgate.net This highlights the sensitivity of the emission properties to structural modifications.

The electroluminescent (EL) efficiency of devices using DPA derivatives can be substantial. For example, OLEDs using the parent DPA as the active emitting material have achieved a luminous efficiency of 2.9 cd/A at a brightness of 200 cd/m². researchgate.net The external quantum efficiency (EQE) is a key metric for OLED performance. Devices based on other blue-emitting anthracene derivatives have reported EQEs as high as 5.74%. researchgate.net

Optimization studies on DPA-based OLEDs have shown that doping the emitter into a host material can significantly improve performance. For instance, doping DPA into a bathocuproine (BCP) layer, which also acts as a hole-blocking layer, has led to the fabrication of highly efficient blue EL devices. researchgate.net This strategy confines the charge recombination to the intended emitting layer, maximizing the light output from the desired material. The choice of host material is critical and can influence the operating voltage and efficiency of the device.

Compound Application/Role Performance Metric Value
9,10-diphenylanthracene (DPA)Active Emitting MaterialLuminous Efficiency2.9 cd/A at 200 cd/m² researchgate.net
9,10-di(2-naphthyl)anthracene (ADN) host with TBP dopantBlue Emitting LayerCurrent Efficacy~3.5 cd/A researchgate.net
PIAN-FTPADeep Blue EmitterExternal Quantum Efficiency (EQE)5.74% researchgate.net
Non-symmetric 2-substituted DPA derivativeDeep Blue EmitterFluorescence Quantum YieldUp to 0.9 (in polymer host) rsc.org

Application in Organic Photovoltaics (OPVs)

Currently, there is a lack of specific research findings on the application of this compound in organic photovoltaics. However, anthracene and its derivatives are recognized as a class of organic semiconducting materials with potential applications in organic solar cells. researchgate.net The fundamental process in an OPV device involves the absorption of light to create excitons (bound electron-hole pairs), followed by the dissociation of these excitons at a donor-acceptor interface to generate free charge carriers.

For a molecule to be effective in an OPV, it should have strong absorption in the solar spectrum and suitable energy levels (HOMO and LUMO) to facilitate charge separation and transport. While the absorption and emission properties of this compound are known, its performance as a donor or acceptor material in a photovoltaic device has not been reported. Further research would be needed to determine its photovoltaic parameters, such as open-circuit voltage (Voc), short-circuit current (Jsc), fill factor (FF), and power conversion efficiency (PCE).

Utilization in Organic Thin Film Transistors (OTFTs)

Similar to the situation with OPVs, the direct application of this compound in organic thin-film transistors has not been extensively studied. However, research on related compounds offers promising insights. A critical parameter for a material's performance in an OTFT is its charge carrier mobility.

A study on a series of non-symmetric 9,10-diphenylanthracene derivatives with substitutions at the 2nd position demonstrated very high hole drift mobilities, in the range of approximately 5 × 10⁻³ to 1 × 10⁻² cm² V⁻¹ s⁻¹ in solution-processed amorphous films. rsc.org These values are significant for organic semiconductors and suggest that the DPA core, when appropriately functionalized at the 2-position, can facilitate efficient charge transport. The introduction of a chloro-substituent in this compound would influence the molecular packing in the solid state and the electronic energy levels, which are both crucial for charge transport.

Furthermore, fluorination of the DPA core, as in octafluoro-9,10-diphenylanthracene, has been investigated as a strategy to create n-type organic semiconductors, which are essential for developing complementary logic circuits. researchgate.net This suggests that halogenation of the DPA framework is a viable approach to tune the charge transport properties from p-type (hole-transporting) to n-type (electron-transporting). Therefore, it is plausible that this compound could exhibit interesting semiconductor properties relevant to OTFTs, although experimental verification is required.

Related Compound Type Key Property for OTFTs Observed Value Significance
Non-symmetric DPA with 2nd position substitutionHole Drift Mobility~5 × 10⁻³–1 × 10⁻² cm² V⁻¹ s⁻¹ rsc.orgIndicates potential for efficient hole transport.
Octafluoro-9,10-diphenylanthraceneElectron TransportStabilized LUMO, extended π-stacking researchgate.netSuggests potential for n-type semiconductor behavior.

Advanced Characterization Methodologies in Research

Single-Crystal X-ray Diffraction (SC-XRD) for Molecular and Crystal Structure Elucidation

Single-Crystal X-ray Diffraction (SC-XRD) is a cornerstone technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This method provides detailed information on bond lengths, bond angles, and the packing of molecules in the crystal lattice.

In these structures, the dihedral angle between the phenyl rings and the central anthracene (B1667546) core is a critical parameter. In the DPA-Melt form, this angle is nearly 90 degrees, whereas in the DPA-Solution form, it is closer to 67 degrees. mdpi.com These variations in crystal packing and molecular conformation significantly influence the material's physical properties. The introduction of a chlorine atom at the 2-position of the anthracene core in 2-Chloro-9,10-diphenylanthracene is expected to induce changes in the crystal packing due to altered intermolecular interactions, potentially leading to new polymorphic forms.

Table 1: Crystallographic Data for 9,10-diphenylanthracene (B110198) (DPA) Polymorphs

Parameter DPA-Melt DPA-Solution
Crystal System Monoclinic Monoclinic
Space Group P21/n C2/c
a (Å) 11.425 13.896
b (Å) 20.893 16.983
c (Å) 12.542 8.876
**β (°) ** 98.45 108.45
**Volume (ų) ** 2958.4 1988.1
**Calculated Density (g/cm³) ** 1.211 nih.gov 1.239 nih.gov

Data sourced from studies on 9,10-diphenylanthracene. nih.govmdpi.com

Time-Correlated Single Photon Counting (TCSPC) for Fluorescence Lifetime Measurements

Time-Correlated Single Photon Counting (TCSPC) is a highly sensitive technique used to measure the fluorescence lifetime of a molecule, which is the average time it spends in the excited state before returning to the ground state by emitting a photon. nih.govphotochemcad.com This parameter is crucial for understanding the photophysical properties of fluorescent compounds like this compound. wikipedia.org

For the parent compound, 9,10-diphenylanthracene (DPA), fluorescence lifetime studies have been conducted, establishing it as a reference standard in fluorescence spectroscopy. nih.gov Its lifetime can vary depending on the solvent and environment. nih.gov For instance, the fluorescence lifetime of DPA has been measured in various frozen gas matrices at 12 K. rsc.org

The introduction of a chlorine atom to the DPA structure is known as the heavy-atom effect, which can influence the fluorescence properties. This substitution can enhance intersystem crossing (the transition from a singlet excited state to a triplet state), which may lead to a decrease in the fluorescence quantum yield and a shortening of the fluorescence lifetime. Therefore, TCSPC measurements on this compound would be invaluable in quantifying these effects and fully characterizing its potential as a fluorescent dye.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation (¹H-NMR, ¹³C-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for confirming the molecular structure of organic compounds by probing the magnetic properties of atomic nuclei. ¹H-NMR and ¹³C-NMR are particularly common.

While specific, detailed, and publicly available ¹H-NMR and ¹³C-NMR spectral data for this compound are limited, the analysis of the parent compound, 9,10-diphenylanthracene (DPA), provides a foundational understanding. The ¹H-NMR spectrum of DPA shows characteristic signals for the aromatic protons on the anthracene core and the two phenyl substituents. chemicalbook.com

For this compound, the ¹H-NMR spectrum would be expected to show a more complex pattern for the anthracene protons due to the symmetry breaking by the chlorine atom. The electronic effect of the chlorine atom would also induce shifts in the signals of nearby protons. Similarly, the ¹³C-NMR spectrum would exhibit a distinct signal for the carbon atom bonded to the chlorine and shifts in the signals of adjacent carbons. While data for the closely related 2-Chloro-9,10-bis(phenylethynyl)anthracene is available, direct analysis of this compound is necessary for unambiguous structural confirmation. chemicalbook.com

Table 2: Expected ¹H and ¹³C-NMR Features for this compound

Nucleus Expected Chemical Shift Region (ppm) Expected Splitting Patterns
¹H 7.0 - 8.5 Multiplets for aromatic protons
¹³C 120 - 140 Multiple signals for aromatic carbons

These are generalized expectations and actual values require experimental verification.

Raman Spectroscopy and Fourier-Transform Infrared (FTIR) Spectroscopy for Vibrational Analysis

Vibrational spectroscopy, including Raman and Fourier-Transform Infrared (FTIR) spectroscopy, provides insights into the vibrational modes of a molecule, which are characteristic of its structure and bonding.

Studies on 9,10-diphenylanthracene (DPA) have shown that its Raman and FTIR spectra are sensitive to its polymorphic form. mdpi.com For example, absorption peaks in the range of 1350-1630 cm⁻¹ are attributed to the C-C skeletal vibrations of the phenyl and anthryl groups. mdpi.com The in-plane bending vibrations of the monosubstituted benzene (B151609) rings are observed between 1010 and 1120 cm⁻¹. mdpi.com

For this compound, the introduction of the chlorine atom would give rise to new vibrational modes, most notably a C-Cl stretching vibration. The frequency of this vibration would be a key identifier in the FTIR and Raman spectra. Furthermore, the presence of the chlorine atom would influence the vibrational frequencies of the anthracene core, providing a unique spectral fingerprint for the molecule. Analysis of these spectra would allow for the identification of functional groups and provide information on molecular symmetry and intermolecular interactions.

Powder X-ray Diffraction (PXRD) for Crystalline Phase Identification

Powder X-ray Diffraction (PXRD) is a powerful technique for identifying crystalline phases and analyzing the structure of polycrystalline materials. Each crystalline solid has a unique PXRD pattern, which serves as a "fingerprint" for its identification.

While specific PXRD patterns for this compound are not widely published, the technique is crucial for distinguishing between different potential polymorphs. For the parent 9,10-diphenylanthracene (DPA), PXRD is used to confirm the crystallinity and identify the specific polymorph present. wikimedia.org Given that DPA is known to exhibit polymorphism, it is highly probable that this compound would also crystallize in different forms depending on the crystallization conditions. PXRD would be the primary method to characterize these different solid-state forms and assess the purity of a given crystalline sample.

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) for Thermal Behavior

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are thermal analysis techniques that measure changes in a material's physical and chemical properties as a function of temperature. TGA measures changes in mass, while DSC measures heat flow.

For 9,10-diphenylanthracene (DPA), TGA and DSC studies have revealed its thermal stability and melting behavior. mdpi.com DPA typically shows a sharp endothermic peak in its DSC curve corresponding to its melting point, which is around 250 °C. mdpi.com The thermal stability of DPA can be influenced by its polymorphic form, with some polymorphs exhibiting greater stability than others. mdpi.com A study on two DPA polymorphs showed they have the same melting point but different thermal stabilities, with the solution-grown crystal being more stable than the melt-grown one. nih.govwikipedia.org

For this compound, TGA would provide information on its decomposition temperature, giving an indication of its thermal stability. DSC would reveal its melting point, as well as any other phase transitions that may occur upon heating or cooling. These data are critical for determining the temperature range in which the material can be used and for understanding its solid-state properties.

Table 3: Thermal Properties of 9,10-diphenylanthracene (DPA) Polymorphs

Property DPA-Melt DPA-Solution
Melting Point (Tₘ) ~252 °C mdpi.com ~252 °C mdpi.com
Decomposition Temperature 342.4 °C mdpi.com 352.0 °C mdpi.com
Glass Transition (T₉) Not observed 166.9 °C mdpi.com

Data sourced from studies on 9,10-diphenylanthracene. mdpi.com

Conclusion and Future Research Directions

Summary of Key Findings and Advancements

2-Chloro-9,10-diphenylanthracene is a chlorinated derivative of DPA, primarily known as a fluorescent dye that produces a blue-green glow in chemiluminescent applications such as glow sticks. wikipedia.orgwikiwand.com The core 9,10-diphenylanthracene (B110198) structure is a foundational polycyclic aromatic hydrocarbon (PAH) that serves as a blue-light-emitting organic semiconductor in organic light-emitting diodes (OLEDs). wikipedia.org

Key advancements in the field are largely centered on the functionalization of the DPA core to fine-tune its photophysical and electrochemical properties. Research has demonstrated that substitution at various positions on the anthracene (B1667546) or the peripheral phenyl rings can significantly alter the molecule's characteristics. For instance, substituting the anthracene core with phenyl groups prevents π-π stacking and inhibits intersystem crossing, which favors the desired fluorescence emission. mdpi.com The development of synthetic methodologies, including facile cycloaddition cascades and cross-coupling reactions, has enabled the creation of a diverse library of DPA derivatives. nih.govrsc.org These derivatives are being explored for their potential to enhance the performance of organic electronic devices.

Emerging Research Avenues for this compound Derivatives

The presence of a chlorine atom on the this compound molecule is a critical feature that opens up numerous avenues for synthetic modification and property tuning. This halogen atom serves as a reactive handle for a variety of cross-coupling reactions, allowing for the introduction of diverse functional groups.

Emerging research is focused on several key areas:

Synthesis of Novel Derivatives: The chloro-substituent can be readily replaced or modified through reactions like Suzuki, Buchwald-Hartwig, and Sonogashira couplings. This allows for the attachment of various moieties, such as arylamines, carbazoles, or other heterocyclic groups, to create a new family of materials with tailored electronic properties.

Tuning Optoelectronic Properties: By strategically adding electron-donating or electron-withdrawing groups, researchers can precisely control the HOMO/LUMO energy levels, emission wavelengths, and quantum yields of the resulting compounds. The goal is to develop materials with deep-blue emission, high efficiency, and long operational stability, which remain significant challenges in the OLED industry.

Heteroatom Incorporation: Inspired by studies on aza-DPA, a promising research direction involves the incorporation of heteroatoms like nitrogen, sulfur, or phosphorus into the DPA framework. nih.govrsc.org This can dramatically alter the electronic structure and intermolecular interactions, leading to materials with enhanced charge transport properties and novel photophysical behaviors. nih.govrsc.org

Aggregation-Induced Emission (AIE): The development of DPA derivatives that exhibit AIE is another burgeoning field. By attaching moieties like tetraphenylethene, researchers can create materials that are non-emissive in solution but become highly fluorescent in the aggregated or solid state, which is highly desirable for solid-state lighting and sensing applications. nih.gov

Challenges and Opportunities in Designing Next-Generation Materials

The design of next-generation materials based on the this compound scaffold presents both significant challenges and exciting opportunities.

Challenges:

Achieving Deep-Blue Emission with High Stability: While DPA is a blue emitter, achieving a deep-blue color (emission wavelength < 450 nm) with high color purity and long-term stability in OLED devices remains a primary challenge.

Balancing Charge Transport: Efficient OLEDs require materials with balanced electron and hole injection and transport properties. Modifying the DPA core to improve one type of charge transport can sometimes negatively impact the other.

Morphological Stability: The performance of thin-film devices is highly dependent on the morphological stability of the organic layers. Preventing crystallization and ensuring a stable amorphous state over the device's lifetime is a critical hurdle.

Synthetic Complexity and Cost: The synthesis of complex, multi-functionalized DPA derivatives can be a multi-step process, which can be costly and difficult to scale up for industrial production.

Opportunities:

Rational Molecular Design: The chloro-substituent provides a starting point for systematic and rational molecular design. By combining computational modeling with synthetic chemistry, researchers can predict the properties of new derivatives before undertaking complex syntheses.

Multi-functional Materials: There is a significant opportunity to design single molecules that combine multiple functions, such as emission, hole transport, and electron transport, within a single DPA-based structure. This could simplify OLED architecture and improve device efficiency.

New Applications: While OLEDs are a primary focus, the unique photophysical properties of this compound derivatives could be harnessed for other applications, including organic lasers, chemical sensors, and photodynamic therapy.

The table below summarizes the key research directions and the associated challenges and opportunities.

Research DirectionKey ObjectiveChallengesOpportunities
Novel Derivatives Synthesis Create a library of functionalized materials.Scalability, purification, cost.Precise tuning of properties, intellectual property.
Optoelectronic Tuning Achieve deep-blue, high-efficiency emission.Color purity, stability, charge balance.High-performance OLEDs for displays and lighting.
Heteroatom Incorporation Enhance charge transport and modify electronic structure.Unpredictable electronic effects (e.g., exciplexes).Novel materials with superior charge mobility.
Aggregation-Induced Emission Develop materials for solid-state applications.Controlling aggregation, understanding mechanism.High-contrast displays, sensitive bio-probes.

Q & A

Basic: What synthetic methodologies are commonly employed to prepare 2-Cl-DPA, and how is reaction progress monitored?

Answer:
2-Cl-DPA is typically synthesized via halogenation of 9,10-diphenylanthracene (DPA) using chlorinating agents like thionyl chloride (SOCl₂) in dichloromethane (DCM) with catalytic DMF . Reaction progress can be tracked via TLC under UV light due to the compound's intrinsic fluorescence . Post-reaction, purification often involves recrystallization from ethanol or isopropanol . Confirmation of purity requires HPLC (≥99% purity standards) and NMR spectroscopy to verify substitution patterns .

Advanced: How does chlorine substitution at the 2-position alter the optoelectronic properties of DPA?

Answer:
The chlorine atom introduces electron-withdrawing effects, reducing the HOMO-LUMO gap and causing a red-shift in emission (blue-green vs. blue for unsubstituted DPA) . Comparative studies with nitrogen-substituted analogs (e.g., 2-aza-DPA) reveal that chlorine enhances quantum yield by 20–30% due to reduced non-radiative decay . Electrochemical analysis (cyclic voltammetry) shows a 0.2 V increase in oxidation potential, indicating improved stability in OLED applications .

Table 1: Photophysical Properties of DPA Derivatives

CompoundEmission λ (nm)Quantum YieldOxidation Potential (V)
DPA430 (blue)0.65+1.10
2-Cl-DPA480 (blue-green)0.85+1.30
2-Aza-DPA520 (green)0.70+1.45
Data synthesized from

Basic: What spectroscopic techniques are critical for characterizing 2-Cl-DPA?

Answer:

  • UV-Vis Spectroscopy: Identifies π→π* transitions; 2-Cl-DPA shows absorption peaks at 360 nm and 380 nm .
  • Fluorescence Spectroscopy: Confirms emission maxima (~480 nm) and quantum yield via comparative actinometry .
  • ¹H/¹³C NMR: Resolves aromatic proton splitting patterns (e.g., para-substituted phenyl groups) and confirms chlorine substitution at C2 .

Advanced: How can researchers address contradictions in reported quantum yields for 2-Cl-DPA?

Answer:
Discrepancies often arise from solvent polarity, concentration effects, or instrument calibration. To standardize measurements:

  • Use degassed solvents (e.g., DCM) to minimize oxygen quenching .
  • Calibrate fluorometers with reference standards (e.g., quinine sulfate).
  • Compare data under identical excitation wavelengths (e.g., 365 nm UV lamp) .
    Controlled studies in inert atmospheres report quantum yields of 0.85 ± 0.05, aligning with theoretical predictions .

Basic: What solvent systems optimize 2-Cl-DPA synthesis and purification?

Answer:

  • Reaction Solvent: Dichloromethane (DCM) is preferred for its low boiling point (40°C) and compatibility with SOCl₂ .
  • Recrystallization: Ethanol/isopropanol mixtures (3:1 v/v) yield high-purity crystals (>98%) .
  • Avoid DMF in final steps: Residual DMF can quench fluorescence; post-synthesis washes with dilute HCl are recommended .

Advanced: What mechanistic insights explain 2-Cl-DPA’s enhanced chemiluminescence efficiency?

Answer:
The chlorine atom stabilizes the excited state through inductive effects, delaying non-radiative relaxation. In chemiluminescence (e.g., glowsticks), 2-Cl-DPA acts as a fluorophore in the singlet oxygen-mediated decomposition of diphenyl oxalate, achieving 90% energy transfer efficiency vs. 70% for DPA . Time-resolved fluorescence spectroscopy reveals a 15 ns excited-state lifetime, 2× longer than DPA, corroborating its superior performance .

Methodological Recommendations for Researchers:

  • Synthetic Reproducibility: Use anhydrous conditions and freshly distilled SOCl₂ to avoid hydrolysis side products .
  • Device Integration (OLEDs): Pair 2-Cl-DPA with NPB (N,N′-di(1-naphthyl)-N,N′-diphenylbenzidine) hole-transport layers to mitigate exciton quenching .
  • Safety: Handle chlorinated solvents (DCM) in fume hoods and use PPE (gloves, N95 masks) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.